The compound "N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide" represents a class of molecules that have garnered interest in the scientific community due to their potential applications in various fields, including medicinal chemistry. The compound features an indole moiety, which is a common structural framework in many pharmacologically active molecules, and an oxazolidinone ring, which is known for its antimicrobial properties. The synthesis and biological activity of related compounds have been explored in recent studies, providing insights into their potential uses and mechanisms of action.
One of the primary applications of indole and oxazolidinone derivatives is in the field of antimicrobial therapy. A study on novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which share a similar indole core to our compound of interest, demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibited antifungal activity against five fungal species. The synthesis of these derivatives involved cyclization reactions, and their structures were confirmed through elemental analysis and spectral data1. This suggests that the compound may also possess antimicrobial properties, which could be explored through similar in vitro studies.
The inhibition of nitric oxide synthase, particularly iNOS, is another potential application. As previously mentioned, the 1,3-oxazolidin-2-imine derivatives were found to inhibit iNOS, which could be beneficial in treating conditions associated with overproduction of nitric oxide, such as inflammation, septic shock, and autoimmune diseases. The bioavailability of these inhibitors when administered orally highlights their potential for therapeutic use2.
The synthesis of Zolmitriptan N-Oxide involves several steps, primarily focusing on the transformation of Zolmitriptan through oxidation processes. One common synthetic route includes:
The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity. Typically, reactions are conducted under controlled temperatures with specific catalysts to facilitate the transformation .
Zolmitriptan N-Oxide features a complex molecular structure characterized by:
The InChI key for Zolmitriptan N-Oxide is GZYCQRZFJIZOKU-ZDUSSCGKSA-N, which provides a unique identifier for computational chemistry applications .
Zolmitriptan N-Oxide can participate in various chemical reactions, including:
These reactions are typically carried out in organic solvents such as ethanol or dichloromethane and may require catalysts like palladium on carbon for efficiency .
Zolmitriptan N-Oxide acts primarily as a metabolite of Zolmitriptan, which is known to function as a selective agonist for serotonin receptors (specifically 5-HT_1B and 5-HT_1D). The mechanism involves:
The physical and chemical properties of Zolmitriptan N-Oxide include:
These properties are critical for its application in pharmaceuticals and research settings .
Zolmitriptan N-Oxide has several scientific applications:
Research continues into its efficacy and potential new applications within various therapeutic areas .
Zolmitriptan N-Oxide is a defined metabolite of the antimigraine drug Zolmitriptan. Its systematic IUPAC name is N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide, reflecting the oxidation of the parent compound’s tertiary amine group. The molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 303.36 g/mol [5] [6]. The structure retains the core indole ring and (4S)-oxazolidin-2-one moiety of Zolmitriptan but features an N-oxide functional group (–N⁺(CH₃)₂O⁻) on the ethylamine side chain (Figure 1) [5] [6]. It is designated as:
Figure 1: Structural comparison highlighting the N-oxide modification (red) in Zolmitriptan N-Oxide versus Zolmitriptan.
Log P and Polarity
The N-oxide group significantly increases polarity compared to Zolmitriptan. While Zolmitriptan has a Log P (partition coefficient) of ~1.6–1.8 [4], Zolmitriptan N-Oxide exhibits a lower Log P (estimated 0.5–1.0), enhancing its aqueous solubility [6].
Solubility
Stability
Table 1: Key Physicochemical Properties
Property | Zolmitriptan N-Oxide | Zolmitriptan |
---|---|---|
Molecular Formula | C₁₆H₂₁N₃O₃ | C₁₆H₂₁N₃O₂ |
Molecular Weight (g/mol) | 303.36 | 287.36 |
Log P (Experimental) | 0.5–1.0 (estimated) | 1.6–1.8 |
Aqueous Solubility | High | Moderate |
Stability Notes | Photolabile; reducible | Oxidizable at amine |
Structural and Functional Differences
The primary distinction is the oxidation of the dimethylamino group (–N(CH₃)₂ → –N⁺(CH₃)₂O⁻), which:
Metabolic Relationship
Zolmitriptan N-Oxide is generated in vivo via hepatic cytochrome P450 (CYP1A2)-mediated oxidation, accounting for ~10% of Zolmitriptan’s metabolic pathway [2] [7]. It is pharmacologically inactive, lacking affinity for serotonin receptors (5-hydroxytryptamine 1B/1D), unlike Zolmitriptan and its active metabolite N-desmethylzolmitriptan [2] [7].
Physicochemical Contrasts
Table 2: Biological and Functional Comparisons
Parameter | Zolmitriptan N-Oxide | Zolmitriptan |
---|---|---|
Receptor Affinity | Negligible (inactive metabolite) | 5-HT₁B/₁D agonist (Ki = 2–5 nM) |
Metabolic Pathway | Terminal metabolite (excreted) | Substrate for CYP1A2/MAO-A |
Bioactivity Role | None | Vasoconstriction, neuropeptide inhibition |
Analytical Significance
As a defined impurity/metabolite, Zolmitriptan N-Oxide is monitored in:
This characterization underscores the role of Zolmitriptan N-Oxide as a polar, inactive terminal metabolite shaped by oxidative transformation of its parent drug.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: